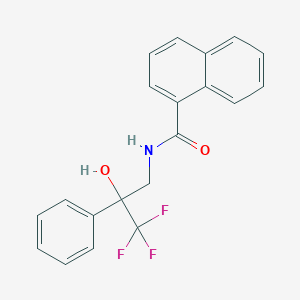

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide

Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a fluorinated aromatic carboxamide derivative. Its structure features a naphthalene core substituted with a carboxamide group at position 1, linked to a trifluoro-hydroxy-phenylpropyl moiety.

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO2/c21-20(22,23)19(26,15-9-2-1-3-10-15)13-24-18(25)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,26H,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKSSEIJOHNRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the amide group to an amine.

Substitution: The phenyl and naphthamide groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Conversion to N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)-1-naphthamide.

Reduction: Formation of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a therapeutic agent due to its unique structure and properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the hydroxy and naphthamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several naphthalene carboxamide derivatives documented in the literature:

N-(Bromophenyl)naphthalene-1-carboxamides

- N-(3-Bromophenyl)naphthalene-1-carboxamide (6b) : Synthesized via Method A (90% yield), with a melting point of 152°C and Rf 0.71.

- N-(4-Bromophenyl)naphthalene-1-carboxamide (6c) : Synthesized via Method A (84% yield), with a higher melting point (195°C) and Rf 0.72 .

Comparison :

- The trifluoro-hydroxy-phenylpropyl group in the target compound likely increases steric hindrance and polarity compared to bromophenyl analogs. This may reduce crystallinity (lower melting point) and alter solubility.

N-(Trifluoromethylphenyl)naphthalene-1-carboxamides

- N-[2-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7a) : Method B synthesis (74% yield), melting point 151°C, Rf 0.85.

- N-[3-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7b) : Method B (78% yield), melting point 148°C, Rf 0.87 .

Comparison :

- Trifluoromethyl groups in 7a–7c and the target compound both contribute to high thermal stability, but the hydroxyl group in the latter could lower thermal decomposition thresholds.

N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide

This analog (molecular weight 342.19 g/mol) features a hydroxyl group at position 1 of the naphthalene ring and a bromophenyl substituent. While its synthesis details are unspecified, its hydroxyl group parallels the target compound’s 2-hydroxypropyl moiety, suggesting similarities in solubility and intermolecular interactions .

Physicochemical Properties

| Compound | Melting Point (°C) | Rf Value | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Trifluoromethyl, hydroxyl |

| N-(3-Bromophenyl)naphthalene-1-carboxamide (6b) | 152 | 0.71 | Bromophenyl |

| N-(4-Bromophenyl)naphthalene-1-carboxamide (6c) | 195 | 0.72 | Bromophenyl |

| N-[2-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7a) | 151 | 0.87 | Trifluoromethylphenyl |

| N-[3-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7b) | 148 | 0.87 | Trifluoromethylphenyl |

Key Observations :

- Bromophenyl analogs (6b/6c) exhibit higher melting points than trifluoromethylphenyl derivatives (7a–7c), likely due to stronger halogen bonding.

- The target compound’s hydroxyl group may lower its melting point relative to 6b/6c but increase it compared to 7a–7c, depending on crystallinity.

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a naphthalene core substituted with a carboxamide group and a trifluoroalkyl moiety, which significantly influences its biological activity.

The biological activity of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is primarily attributed to its interaction with various biological targets. Studies suggest that it may act on:

- Enzymatic pathways : It has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor binding : The compound may exhibit affinity for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anticancer | Demonstrated cytotoxic effects in various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Antimicrobial Activity

In a study assessing the antimicrobial properties of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide, the compound was tested against common pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antibacterial effect.

Anticancer Properties

Research involving various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis through activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

Anti-inflammatory Effects

In vivo studies demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.